3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride
Description
3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride is a dihydrochloride salt of a quinazoline derivative. Quinazolines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrimidine ring. The dihydroquinazolin-2-ylmethanamine moiety suggests a partially saturated quinazoline core with an aminomethyl substituent. As a dihydrochloride salt, this compound likely exhibits enhanced solubility in aqueous media compared to its free base form.
Note: Limited direct data on this compound is available in the provided evidence. The following comparisons are inferred from structurally related dihydrochloride salts of amines.
Properties
IUPAC Name |
1,4-dihydroquinazolin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c10-5-9-11-6-7-3-1-2-4-8(7)12-9;;/h1-4H,5-6,10H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWCOWMPWSYIRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzylamine with formic acid, followed by cyclization to form the quinazoline ring. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which can be further utilized in different scientific applications.
Scientific Research Applications
Pharmacological Activities
Quinazoline derivatives, including 3,4-dihydroquinazolin-2-ylmethanamine dihydrochloride, exhibit a wide range of biological activities:
- Anticancer Activity : Several studies have reported that quinazoline derivatives can act as inhibitors of various kinases involved in cancer progression. For instance, compounds derived from 2,3-dihydroquinazolin-4(1H)-one have been identified as potential antineoplastic agents due to their ability to inhibit specific receptor kinases .
- Anti-inflammatory Properties : Recent research highlights the anti-inflammatory effects of quinazoline derivatives. Compounds such as 3e and 3i have shown effectiveness in preventing macrophage activation and reducing pro-inflammatory cytokines . This suggests potential applications in treating conditions associated with systemic inflammation.
- Antidiabetic Effects : Some derivatives have demonstrated antiglycating properties, which could be beneficial in managing diabetes-related complications. The inhibition of glycated protein formation is particularly relevant for patients with diabetes mellitus .
Case Studies and Research Findings
Several studies have documented the pharmacological potential and synthetic methods for this compound:
Mechanism of Action
The mechanism of action of 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below compares key molecular features of 3,4-dihydroquinazolin-2-ylmethanamine dihydrochloride with similar dihydrochloride salts:
Key Observations :
- Core Heterocycles : The quinazoline core distinguishes the target compound from imidazole (histamine), catechol (dopamine), and thiadiazole derivatives. Heterocycle choice impacts electronic properties and biological target interactions.
- Substituents: The aminomethyl group in the target compound contrasts with ethylamine chains in dopamine, histamine, and thiadiazole derivatives. Larger substituents (e.g., diphenylmethane in diphenhydramine) influence lipophilicity and pharmacokinetics.
- Molecular Weight : The target compound’s estimated weight (~267 g/mol) places it between smaller amines (e.g., dopamine, 189 g/mol) and bulkier derivatives like diphenhydramine (291 g/mol).
Functional and Pharmacological Comparisons
Histamine Dihydrochloride
- Use : Histamine dihydrochloride is employed as a standard in biogenic amine analysis (e.g., food safety testing) .
- Pharmacology : Acts as a neurotransmitter and immune modulator via H1–H4 receptor interactions.
Dopamine Hydrochloride
- Use : Clinically used to treat hypotension and cardiac arrest.
- Pharmacology : Binds to dopamine receptors (D1–D5) and adrenergic receptors, influencing cardiovascular and renal systems.
Diphenhydramine Hydrochloride
- Use : Antihistamine for allergies and insomnia.
- Mechanism : Antagonizes H1 receptors and inhibits acetylcholine at muscarinic receptors.
Thiadiazole Derivatives
- Use : Often explored in antimicrobial and anticancer research due to thiadiazole’s electron-deficient core.
Target Compound Inference: The quinazoline scaffold is associated with kinase inhibition (e.g., EGFR inhibitors).
Biological Activity
3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound is characterized by a dihydroquinazoline core, which is known for its diverse biological activities. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions to yield the dihydrochloride salt form, enhancing its solubility and bioavailability in biological systems.
Biological Activities
This compound has been studied for various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural similarity to other benzimidazole derivatives indicates potential activity against lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells.
- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, particularly against Gram-positive bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anti-inflammatory Effects : Research indicates that compounds in the quinazoline family can modulate inflammatory responses, potentially providing therapeutic benefits in conditions like arthritis or other inflammatory diseases .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit phosphoinositide 3-kinases (PI3Ks), which play crucial roles in cell growth and survival. The inhibition of these kinases can lead to reduced proliferation of cancer cells .
- Interaction with Receptors : The compound may also bind to various receptors involved in cellular signaling, influencing pathways related to inflammation and immune responses.
Case Studies
Several case studies have explored the effects of this compound:
- Anticancer Efficacy Study : A study evaluated the cytotoxic effects of the compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency against tested lines.
- Antimicrobial Activity Assessment : In vitro assays demonstrated that the compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective bacterial inhibition at low concentrations.
- Inflammation Model : In a murine model of induced inflammation, administration of the compound resulted in a marked reduction in inflammatory markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4-dihydroquinazolin-2-ylmethanamine dihydrochloride, and how can purity be validated?
- Methodology : A two-step procedure is commonly employed for dihydrochloride synthesis, involving condensation of precursors followed by HCl salt formation. For example, dihydrochlorides are synthesized by reacting intermediates with hydrochloric acid in a controlled pH environment . Purification via recrystallization using solvents like ethanol or dimethylformamide is recommended . Validate purity using HPLC (>98% purity threshold) and elemental analysis (C, H, N, Cl content) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use H and C NMR to confirm structural integrity, focusing on quinazoline ring protons (δ 7.0–8.5 ppm) and amine protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]) and isotopic Cl patterns .
- FT-IR : Identify N-H stretching (3200–3400 cm) and C-Cl bonds (600–800 cm) .
Q. How does the dihydrochloride form improve solubility compared to the free base?
- Methodology : The dihydrochloride salt enhances aqueous solubility due to ionic interactions, which are critical for in vitro assays. Test solubility in phosphate-buffered saline (PBS) at pH 7.4 and compare with free base solubility using UV-Vis spectroscopy (λ = 260–280 nm for quinazoline derivatives) . Adjust molarity using dilution protocols from stock solutions (e.g., 10 mM in DMSO) .
Advanced Research Questions
Q. How does this compound stability vary under different storage conditions?
- Methodology : Conduct accelerated stability studies:
- Temperature : Store at -20°C (long-term), 4°C (short-term), and 25°C (degradation control). Monitor via HPLC for decomposition products over 30 days .
- Humidity : Use desiccators with silica gel to prevent hygroscopic degradation. Weigh samples weekly to detect moisture uptake .
Q. What experimental designs are recommended to assess the compound’s biological activity in vivo?
- Methodology :
- Dosing : Administer via intraperitoneal (i.p.) injection at 10–100 mg/kg doses, dissolved in saline. Include vehicle controls .
- Efficacy Metrics : Measure tumor suppression (e.g., xenograft models) or biomarker modulation (e.g., H3K4 methylation for epigenetic studies) .
- Pharmacokinetics : Perform LC-MS/MS to quantify plasma concentrations at 0, 1, 4, 8, and 24 hours post-administration .
Q. How can researchers resolve contradictions in reported solubility or stability data for dihydrochloride salts?
- Methodology :
- Reproduce Conditions : Standardize buffer systems (e.g., PBS vs. cell culture media) and document temperature/pH rigorously .
- Cross-Validate : Use orthogonal methods (e.g., dynamic light scattering for aggregation vs. UV-Vis for solubility) .
- Purity Checks : Rule out batch-to-batch variability by analyzing multiple lots via elemental analysis .
Q. What strategies mitigate degradation during long-term storage of dihydrochloride salts?
- Methodology :
- Lyophilization : Prepare lyophilized powders under vacuum (0.1 mBar) to minimize hydrolytic degradation .
- Inert Atmosphere : Store in argon-flushed vials to prevent oxidation .
- Stabilizers : Add antioxidants (e.g., 0.1% ascorbic acid) for redox-sensitive compounds .
Q. How can researchers design dose-response studies to evaluate toxicity thresholds?
- Methodology :
- MTD Determination : Use a modified Fibonacci sequence for dosing (e.g., 10, 20, 40, 80 mg/kg) in rodent models. Monitor mortality and organ toxicity (e.g., liver enzymes, creatinine) .
- In Vitro IC50 : Perform MTT assays on HEK293 or HepG2 cells, with triplicate wells and 72-hour exposure .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
